Bis(2-carboxyphenyl)selenide

Description

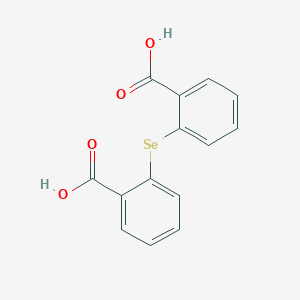

Bis(2-carboxyphenyl)selenide (IUPAC: 2,2'-diselenobisbenzoic acid) is a diaryl diselenide derivative featuring two ortho-carboxyl-substituted phenyl rings linked by a diselenide (Se–Se) bond. This compound is synthesized via the reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with nucleophiles such as amines or phenols, followed by hydrolysis to yield the carboxyl groups . Its structure is characterized by strong Se–Se bonding (bond length ~2.32 Å) and intramolecular hydrogen bonding between carboxyl groups, enhancing stability in aqueous environments .

Key applications include its role as a precursor for synthesizing bioactive organoselenium compounds like ebselen and spiroselenuranes. Its redox-active diselenide core enables glutathione peroxidase (GPx)-like antioxidant activity, though less pronounced than cyclic selenazoles .

Properties

IUPAC Name |

2-(2-carboxyphenyl)selanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4Se/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZOKQWDQZQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[Se]C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602016 | |

| Record name | 2,2'-Selanyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86571-08-6 | |

| Record name | 2,2'-Selanyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-carboxyphenyl)selenide typically involves the reaction of 2-carboxyphenyl derivatives with selenium reagents. One common method is the reaction of 2-carboxyphenyl diazonium salts with disodium diselenide, which is generated in situ . This reaction proceeds under mild conditions and yields the desired product in good quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions: Bis(2-carboxyphenyl)selenide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form selenoxides or selenones.

Reduction: It can be reduced to form selenides or diselenides.

Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alcohols or amines are used for esterification and amidation, respectively.

Major Products:

Oxidation: Selenoxides and selenones.

Reduction: Selenides and diselenides.

Substitution: Esters and amides.

Scientific Research Applications

Chemistry: Bis(2-carboxyphenyl)selenide is used as a precursor in the synthesis of various organoselenium compounds. It is also employed in studies involving selenium’s role in redox reactions and catalysis .

Biology and Medicine: This compound has shown potential in anticancer and chemopreventive applications. It exhibits antioxidant and cytotoxic properties, making it a candidate for further research in cancer treatment .

Industry: In industrial settings, this compound is used in the development of new materials and catalysts. Its unique properties make it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of bis(2-carboxyphenyl)selenide involves its ability to modulate redox reactions. It can act as both an antioxidant and a prooxidant, depending on the conditions. This dual activity is attributed to the presence of selenium, which can undergo redox cycling . The compound targets various molecular pathways, including those involved in oxidative stress and apoptosis, making it effective in anticancer applications .

Comparison with Similar Compounds

Key Observations :

- Bis(2-carboxyphenyl)selenide’s carboxyl groups improve aqueous solubility (logP ~1.2) compared to ebselen (logP ~3.5), which has a hydrophobic selenazole ring .

- Spiroselenuranes exhibit higher thermal stability (decomposition >250°C) due to rigid spirocyclic structures, whereas this compound decomposes at ~180°C .

Catalytic and Antioxidant Activity

Biological Activity

Overview

Bis(2-carboxyphenyl)selenide, an organoselenium compound, has garnered attention for its diverse biological activities, particularly its antioxidant, antimicrobial, and antiviral properties. This compound is characterized by two selenium atoms bonded to two 2-carboxyphenyl groups, which contribute to its unique biochemical behavior.

Thiol Peroxidase-Like Activity

this compound exhibits strong thiol peroxidase-like (TPX) activity, which plays a crucial role in reducing oxidative stress in biological systems. This activity is significant for modulating redox status and influencing cellular signaling pathways involved in oxidative stress response and apoptosis.

Biochemical Pathways

The compound interacts with various biomolecules, potentially binding to the active sites of enzymes and affecting their function. This interaction can lead to either inhibition or activation of enzymatic activity, depending on the context.

Antioxidant Properties

Research indicates that this compound effectively reduces oxidative damage by scavenging free radicals and modulating the antioxidant defense system. In laboratory settings, it has shown promising results in various antioxidant assays, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .

Antimicrobial and Antiviral Activities

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been effective against several Gram-positive bacteria such as Staphylococcus spp. and Enterococcus spp., as well as some Gram-negative bacteria and fungi .

Antiviral Activity

The compound also exhibits antiviral activity against human herpes virus type 1 (HHV-1) and encephalomyocarditis virus (EMCV). Its effectiveness varies with different viral strains, showcasing moderate to high activity in vitro .

Case Studies and Research Findings

-

Oxidative Stress Reduction

In a study assessing the effects of this compound on cellular oxidative stress markers, it was found to significantly lower levels of reactive oxygen species (ROS) in treated cells compared to controls. This suggests its potential application in conditions characterized by oxidative stress. -

Antimicrobial Efficacy

A series of experiments demonstrated that derivatives of this compound exhibited high antimicrobial activity against E. coli and fungal species like Candida spp. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low micromolar concentrations . -

Antiviral Mechanisms

The antiviral mechanism was explored through assays that measured viral replication in the presence of this compound. Results indicated a dose-dependent reduction in viral load, supporting its use as a potential antiviral agent .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Lower doses have been associated with enhanced antioxidant defenses and protection against oxidative damage, while higher doses may lead to cytotoxic effects in certain contexts .

Summary Table of Biological Activities

Q & A

Q. What are the standard protocols for synthesizing Bis(2-carboxyphenyl)selenide, and how can purity be verified?

this compound synthesis typically involves coupling reactions between selenide precursors and carboxyl-substituted aromatic compounds under inert atmospheres. Key steps include:

- Reaction Optimization : Use factorial design to manipulate variables like temperature, stoichiometry, and solvent polarity to maximize yield .

- Purity Verification : Employ HPLC with UV-Vis detection or mass spectrometry. Cross-reference retention times with certified standards (e.g., CAS-registered analogs listed in reagent catalogs) .

- Sample Preparation : Follow protocols for subsampling particulate lab samples to ensure homogeneity, including pre-treatment steps (e.g., drying) and statistical validation of subsample representativeness .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Controlled Variables : Define independent variables (e.g., pH, temperature) and dependent variables (e.g., degradation rate, byproduct formation) using pre-experimental designs for baseline stability .

- Replication : Conduct triplicate trials to account for instrumental variability.

- Data Validation : Apply error propagation models and report uncertainties in degradation kinetics, aligning with guidance on analytical subsampling and error minimization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of this compound across studies?

- Critical Analysis : Compare methodologies (e.g., reaction substrates, measurement techniques) and contextualize results using systematic reviews. For example, differences in solvent polarity may alter catalytic activity .

- Statistical Reconciliation : Perform meta-analyses to identify confounding variables. Use ANOVA to test for significant differences between experimental setups .

- Reproducibility Checks : Replicate key studies under standardized conditions, ensuring subsampling protocols and analytical quality metrics (e.g., detection limits) are consistent .

Q. What computational strategies are recommended for modeling this compound’s interaction with biological targets?

- Molecular Dynamics (MD) : Use software like COMSOL Multiphysics to simulate ligand-receptor binding dynamics. Parameterize force fields with experimental data (e.g., crystallographic structures) .

- AI Integration : Train machine learning models on existing kinetic data to predict binding affinities or reaction pathways. Validate predictions with wet-lab experiments .

- Data Harmonization : Ensure computational outputs align with empirical results by calibrating models against controlled in vitro assays .

Q. How should researchers address contradictory findings in this compound’s redox behavior across pH gradients?

- Hypothesis Refinement : Re-examine background literature to identify overlooked variables (e.g., counterion effects or photolytic side reactions) .

- Multivariate Testing : Employ full factorial designs to isolate pH-dependent redox mechanisms from competing processes (e.g., hydrolysis) .

- Error Analysis : Quantify measurement uncertainties using standardized protocols for analytical subsampling and instrument calibration .

Methodological Best Practices

Q. What steps ensure ethical and accurate reporting of this compound research?

- Data Transparency : Disclose all experimental parameters (e.g., reagent sources, CAS numbers) and statistical methods (e.g., error margins, p-values) .

- Ethical Compliance : Adhere to safety protocols for handling selenide derivatives, including toxicity assessments and waste disposal guidelines .

- Peer Review : Submit drafts to multidisciplinary teams for feedback on technical rigor and clarity, addressing gaps in data interpretation .

Q. How can researchers optimize literature reviews for this compound applications?

- Search Strategy : Combine Boolean operators (e.g., "selenide AND carboxyl*") with controlled vocabulary (e.g., MeSH terms) in databases like SciFinder .

- Source Evaluation : Prioritize peer-reviewed journals over commercial platforms. Cross-validate findings against CAS-registered standards and reagent catalogs .

- Synthesis Tables : Create comparative matrices to tabulate synthesis conditions, catalytic efficiencies, and analytical methods across studies .

Data Presentation and Analysis

Q. What visualization tools are most effective for presenting this compound’s spectroscopic data?

- Spectra Annotation : Use software like OriginLab to overlay FT-IR or NMR spectra, highlighting key functional groups (e.g., Se-C stretches at ~500 cm⁻¹).

- Kinetic Plots : Generate Arrhenius plots for temperature-dependent reactions, ensuring axis labels include SI units and significant figures .

- Interactive Dashboards : Deploy Python-based tools (e.g., Plotly) for 3D visualization of reaction landscapes or pH-rate profiles .

Q. How should researchers statistically validate anomalous results in this compound studies?

- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify statistically significant deviations .

- Sensitivity Analysis : Model the impact of outliers on conclusions using Monte Carlo simulations.

- Replication : Repeat experiments under identical conditions to confirm anomalies are not artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.